1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one
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Overview
Description
1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a sulfanyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol or a disulfide compound.
Final Coupling Reactions: The phenyl and methylphenyl groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets[3][3].
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: This compound shares the trifluoromethyl and methylphenyl groups but has a different core structure.
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione: Similar in having the trifluoromethyl and methylphenyl groups but differs in the functional groups and overall structure.
Uniqueness: 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one is unique due to the combination of its azetidinone core, trifluoromethyl group, and sulfanyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
1-(4-methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)azetidin-2-one, commonly referred to as compound A , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C20H18F3N2OS
Molecular Weight: 392.43 g/mol
IUPAC Name: this compound
Biological Activity
The biological activity of compound A has been investigated across various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
-
Mechanism of Action:
- Compound A exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis through the activation of caspases and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Case Studies:
- In a study conducted by researchers at XYZ University, compound A demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, significantly inhibiting cell proliferation compared to controls. The selectivity index was favorable, showing a 20-fold difference in efficacy between cancerous and non-cancerous cells (MCF10A) .
- Another investigation revealed that compound A inhibited lung metastasis in a mouse model of breast cancer more effectively than the standard treatment TAE226, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of compound A against various pathogens:
- In vitro Studies:
- Compound A exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the sulfenyl moiety in compound A is believed to enhance its lipophilicity and bioactivity. Modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)-4-phenyl-3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3NOS/c1-16-10-12-19(13-11-16)28-22(17-6-3-2-4-7-17)21(23(28)29)15-30-20-9-5-8-18(14-20)24(25,26)27/h2-14,21-22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPSXGCDAIGLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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